Methimepip dihydrobromide is synthesized by introducing a methyl group on the piperidine nitrogen of the known H3/H4 agonist immepip and its analogues []. This modification enhances its affinity and agonist activity at the human histamine H3 receptor while significantly increasing its selectivity over other histamine receptor subtypes [].
Histamine H3 receptor function: It helps elucidate the physiological and pathological roles of the histamine H3 receptor in various tissues and organs [, , , , , , ].
Neurological disorders: Methimepip dihydrobromide aids in exploring the involvement of the histamine H3 receptor in anxiety [], cognition [], and pain perception [, , ].
Cough hypersensitivity: It has been used in animal models to investigate the role of H3 receptors in cough regulation and potential therapeutic interventions for chronic cough [].
Cancer research: Studies utilizing methimepip dihydrobromide explore the potential of targeting the histamine H3 receptor in cancer therapy, specifically in cholangiocarcinoma [].
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6